molecular formula C25H27N3O4S B2660482 1-(4-Methoxyphenethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203368-63-1

1-(4-Methoxyphenethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2660482
M. Wt: 465.57
InChI Key: PKRQSNYNFIQWPT-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a phenethyl group (C6H5CH2CH2-), a phenylsulfonyl group (C6H5SO2-), a tetrahydroquinolinyl group, and a urea group (NH2CONH2). Each of these groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the urea group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups present, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Application in Material Chemistry

Methods of Application

Two different polymorphs of this Schiff base were obtained, exhibiting totally different photochromic and fluorescence properties . The square block-like crystal (TPENOMe-a) exhibits very weak fluorescence .

Results or Outcomes

Detailed investigations of the crystal structures, fluorescence spectra, and femtosecond transient absorption spectra of the two different polymorphs demonstrate that the different photoinactivation ways resulting from significantly different crystal packing styles may be responsible for the unprecedented various properties .

Application in Photolysis Studies

Summary of the Application

1-(4-Methoxyphenyl)ethanol, a compound with a similar structure, is used to study the steady-state and nanosecond, laser-flash photolysis .

Methods of Application

This compound is used to produce 4-(1-chloro-ethyl)-anisole . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of these studies are not specified in the source .

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-32-22-13-9-19(10-14-22)15-16-26-25(29)27-21-12-11-20-6-5-17-28(24(20)18-21)33(30,31)23-7-3-2-4-8-23/h2-4,7-14,18H,5-6,15-17H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRQSNYNFIQWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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